molecular formula C4H6N3NaS B1413546 Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide CAS No. 96008-33-2

Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide

Cat. No.: B1413546
CAS No.: 96008-33-2
M. Wt: 151.17 g/mol
InChI Key: PYXRNJGKBOXXGY-UHFFFAOYSA-M
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Description

Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide: is a chemical compound belonging to the class of heterocyclic compounds, specifically triazoles Triazoles are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide typically involves the reaction of 4,5-dimethyl-1,2,4-triazol-3-ylamine with sulfur in the presence of a suitable base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can substitute the sulfanide group.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of amines or hydrazines.

  • Substitution: Generation of various substituted triazoles.

Scientific Research Applications

Chemistry: In chemistry, Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi. Its triazole ring structure allows it to interact with biological targets, making it useful in the development of new antibiotics.

Medicine: Research has indicated that this compound may have anticancer properties. Its ability to interfere with cellular processes in cancer cells makes it a candidate for further study in oncology.

Industry: In the industrial sector, the compound is used in the production of agrochemicals, such as herbicides and fungicides

Mechanism of Action

The mechanism by which Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide exerts its effects involves its interaction with molecular targets. The triazole ring can bind to enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of bacterial cell wall synthesis, disruption of fungal cell membranes, or interference with cancer cell proliferation.

Comparison with Similar Compounds

  • Sodium (4-methyl-1,2,4-triazol-3-yl)sulfanide

  • Sodium (5-methyl-1,2,4-triazol-3-yl)sulfanide

  • Sodium (4,5-dimethyl-1,2,3-triazol-3-yl)sulfanide

Uniqueness: Sodium (4,5-dimethyl-1,2,4-triazol-3-yl)sulfanide is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and biological activity. This compound exhibits a higher degree of stability and reactivity compared to its analogs, making it more versatile in various applications.

Properties

IUPAC Name

sodium;4,5-dimethyl-1,2,4-triazole-3-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S.Na/c1-3-5-6-4(8)7(3)2;/h1-2H3,(H,6,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXRNJGKBOXXGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N3NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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